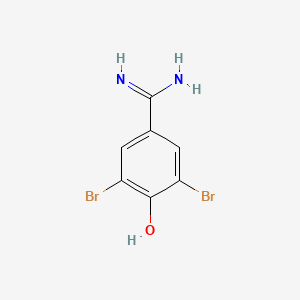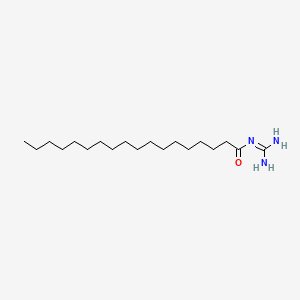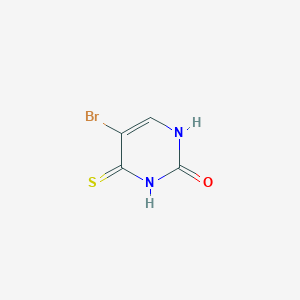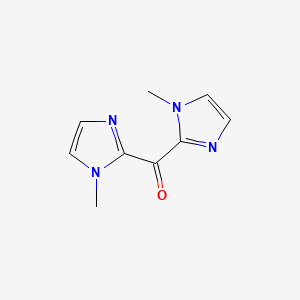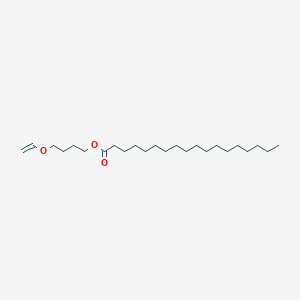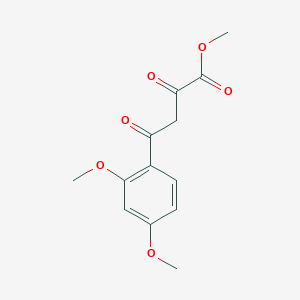
Ioxabrolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioxabrolic acid is a complex organic compound with the molecular formula C24H21Br3I3N5O8 . It is known for its unique structure, which includes multiple halogen atoms, making it a significant compound in various scientific and industrial applications.
Preparation Methods
The synthesis of ioxabrolic acid involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of halogen atoms. Common synthetic routes include:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO4) to introduce carboxylic acid groups.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
Ioxabrolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.
Scientific Research Applications
Ioxabrolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Its unique structure allows it to be used in various biological assays and studies.
Medicine: This compound is investigated for its potential use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ioxabrolic acid involves its interaction with specific molecular targets. It acts as a contrast agent by blocking X-rays, allowing for the visualization of internal structures in diagnostic imaging . The presence of iodine atoms enhances its ability to absorb X-rays, making it effective in various imaging techniques.
Comparison with Similar Compounds
Ioxabrolic acid can be compared with other halogenated organic compounds such as:
Ioxaglic acid: Another iodine-containing contrast agent used in diagnostic imaging.
Oxalic acid: A simpler dicarboxylic acid with different applications.
Citric acid: A common organic acid used in food and pharmaceuticals.
This compound stands out due to its complex structure and the presence of multiple halogen atoms, which provide unique properties and applications.
Properties
CAS No. |
96191-65-0 |
|---|---|
Molecular Formula |
C24H21Br3I3N5O8 |
Molecular Weight |
1127.9 g/mol |
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-tribromo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C24H21Br3I3N5O8/c1-7(37)35(3)20-14(26)9(21(39)31-2)13(25)10(15(20)27)22(40)33-6-8(38)34-19-17(29)11(23(41)32-4-5-36)16(28)12(18(19)30)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,41)(H,33,40)(H,34,38)(H,42,43) |
InChI Key |
OJCPHFBLBNKCNX-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br |
Key on ui other cas no. |
96191-65-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Chloro-phenyl)-ethyl]-guanidine](/img/structure/B1621687.png)
